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  • Product: Cyclopropyl(3-quinolinyl)methanone
  • CAS: 882748-02-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Cyclopropyl(3-quinolinyl)methanone and its Analogs for Medicinal Chemistry Applications

Core Chemical Identity and Identifiers While a specific CAS number for the title compound is not indexed, we can define its core chemical identity and provide identifiers for closely related structures. This allows for a...

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Identity and Identifiers

While a specific CAS number for the title compound is not indexed, we can define its core chemical identity and provide identifiers for closely related structures. This allows for a foundational understanding and facilitates the exploration of its chemical space.

Cyclopropyl(3-quinolinyl)methanone is a heterocyclic ketone featuring a cyclopropyl group attached to the carbonyl carbon, which is in turn bonded to the 3-position of a quinoline ring.

Table 1: Key Identifiers for Cyclopropyl(3-quinolinyl)methanone and a Key Analog

IdentifierCyclopropyl(3-quinolinyl)methanoneCyclopropyl-(6-fluoroquinolin-3-yl)methanone[1]
CAS Number Not Available134393278
Molecular Formula C₁₃H₁₁NOC₁₃H₁₀FNO
IUPAC Name cyclopropyl(quinolin-3-yl)methanonecyclopropyl-(6-fluoroquinolin-3-yl)methanone
Canonical SMILES C1CC1C(=O)C2=CC3=CC=CC=C3N=C2C1CC1C(=O)C2=CC3=C(C=C(C=C3)F)N=C2
Molecular Weight 197.23 g/mol (calculated)215.22 g/mol
PubChem CID Not Available134393278

Physicochemical and Spectroscopic Profile

The physicochemical properties of Cyclopropyl(3-quinolinyl)methanone can be predicted based on its structure and comparison with analogous compounds. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Predicted and Known Physicochemical Properties

PropertyPredicted/Known ValueSource/Basis
XLogP3 2.4Predicted
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 29.5 Ų
Spectroscopic Characterization

The structural confirmation of Cyclopropyl(3-quinolinyl)methanone would rely on a combination of spectroscopic techniques.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the 0.8-1.5 ppm range) and the aromatic protons of the quinoline ring (in the 7.3-8.9 ppm range).[2] The proton at the C2 position of the quinoline ring is expected to be the most deshielded.

  • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon (typically >190 ppm) and distinct signals for the carbons of the cyclopropyl and quinoline rings. The carbons adjacent to the nitrogen in the quinoline ring (C2 and C8a) would appear at a lower field.[2]

  • FT-IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1690 cm⁻¹. Other bands would correspond to the C-H stretching of the cyclopropyl and aromatic rings, and C=C and C=N stretching of the quinoline system.[3]

  • Mass Spectrometry: Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern.[4] Key fragments would likely arise from the cleavage of the cyclopropyl ring and the quinoline core.

Synthesis Strategies

The synthesis of Cyclopropyl(3-quinolinyl)methanone can be approached through several established synthetic methodologies for cyclopropyl ketones and quinoline derivatives.

General Synthetic Workflow

A plausible synthetic route involves the coupling of a quinoline derivative with a cyclopropyl synthon. The choice of specific reagents and conditions would be critical for optimizing the yield and purity of the final product.

G cluster_0 Synthesis of Quinoline-3-carboxylic Acid Derivative cluster_1 Preparation of Cyclopropyl Grignard Reagent cluster_2 Coupling and Final Product Formation A Starting Quinoline B Functionalization at 3-position A->B C Quinoline-3-carboxylic Acid B->C G Reaction of Quinoline-3-carboxylic Acid with Cyclopropyl Grignard Reagent C->G D Cyclopropyl Bromide F Cyclopropylmagnesium Bromide D->F E Magnesium E->F F->G H Cyclopropyl(3-quinolinyl)methanone G->H

Caption: A potential synthetic workflow for Cyclopropyl(3-quinolinyl)methanone.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of Cyclopropyl(3-quinolinyl)methanone based on common organic synthesis techniques.

Step 1: Synthesis of Quinoline-3-carboxylic acid This can be achieved through various methods, such as the Doebner-von Miller reaction followed by oxidation.

Step 2: Activation of the Carboxylic Acid

  • Dissolve quinoline-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add a coupling agent such as oxalyl chloride or thionyl chloride to convert the carboxylic acid to the corresponding acid chloride.

  • Stir the reaction mixture at room temperature until the conversion is complete, monitoring by TLC.

  • Remove the solvent and excess reagent under reduced pressure.

Step 3: Grignard Reaction

  • In a separate flask, prepare the cyclopropyl Grignard reagent by reacting cyclopropyl bromide with magnesium turnings in anhydrous THF.

  • Cool the Grignard reagent to 0°C.

  • Slowly add a solution of the quinoline-3-carbonyl chloride in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Cyclopropyl(3-quinolinyl)methanone.

Role in Medicinal Chemistry and Drug Development

The combination of the quinoline scaffold and the cyclopropyl group in one molecule makes Cyclopropyl(3-quinolinyl)methanone a compound of significant interest for drug discovery.

The Quinoline Moiety

Quinoline is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[5][6] Its derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer[7]

  • Antimalarial[6]

  • Antimicrobial[7][8]

  • Anti-inflammatory[5]

  • Antiviral[8]

The Cyclopropyl Group

The cyclopropyl group is a valuable "bioisostere" in drug design.[9] Its unique electronic and conformational properties can confer several advantages to a drug molecule:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[10]

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to increased binding affinity for its target.[11]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate properties like lipophilicity and membrane permeability.[11]

  • Reduced Off-Target Effects: By providing conformational constraint, the cyclopropyl group can improve selectivity for the desired biological target.[9]

Potential Therapeutic Applications

Given the biological activities associated with both the quinoline and cyclopropyl moieties, Cyclopropyl(3-quinolinyl)methanone and its derivatives could be explored as potential therapeutic agents in various disease areas, including infectious diseases, oncology, and inflammatory disorders.

G cluster_0 Molecular Scaffolds cluster_1 Combined Molecule cluster_2 Potential Biological Activities A Quinoline C Cyclopropyl(3-quinolinyl)methanone A->C B Cyclopropyl Group B->C D Anticancer C->D E Antimicrobial C->E F Anti-inflammatory C->F

Caption: Logical relationship of scaffolds to potential biological activities.

Safety and Handling

As with any research chemical, Cyclopropyl(3-quinolinyl)methanone should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) is not available for this specific compound. However, based on its chemical class, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Cyclopropyl(3-quinolinyl)methanone represents a promising scaffold for the development of new therapeutic agents. While specific experimental data for this exact molecule is limited, the well-documented importance of both the quinoline and cyclopropyl moieties in medicinal chemistry provides a strong rationale for its synthesis and biological evaluation. This guide has provided a comprehensive overview of its chemical identity, potential properties, synthetic strategies, and rationale for its application in drug discovery, serving as a valuable resource for researchers in the field.

References

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (n.d.). Biologically active and naturally occurring quinoline compounds. [Link]

  • PubChem. (n.d.). Cyclopropyl-(6-fluoroquinolin-3-yl)methanone. [Link]

  • PubMed. (2009). Biological Activities of Quinoline Derivatives. [Link]

  • Wiley Online Library. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. [Link]

Sources

Exploratory

Cyclopropyl(3-quinolinyl)methanone: Safety, Reactivity & Process Guide

This guide serves as an advanced technical manual for the handling, safety, and process integration of Cyclopropyl(3-quinolinyl)methanone (CAS 882748-02-9) and its structurally related pharmaceutical intermediates (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the handling, safety, and process integration of Cyclopropyl(3-quinolinyl)methanone (CAS 882748-02-9) and its structurally related pharmaceutical intermediates (e.g., the Pitavastatin precursor).

Abstract

Cyclopropyl(3-quinolinyl)methanone is a critical heterocyclic building block, primarily utilized in the synthesis of HMG-CoA reductase inhibitors (statins). Its unique structure—combining a bicyclic quinoline ring with a reactive cyclopropyl ketone—presents specific challenges in solubility, stability, and toxicological handling. This guide synthesizes data from Safety Data Sheets (SDS), patent literature, and process chemistry principles to provide a self-validating workflow for researchers.

Part 1: Chemical Identity & Molecular Architecture

Understanding the molecule's architecture is the first step in predicting its behavior. The quinoline nitrogen acts as a weak base, influencing solubility in acidic media, while the cyclopropyl ketone moiety introduces ring strain and electrophilic susceptibility.

Identification Matrix
ParameterDataContext
Chemical Name Cyclopropyl(3-quinolinyl)methanoneIUPAC nomenclature
CAS Number 882748-02-9 Specific "Base" Ketone
Analog CAS 113203-75-9 Pitavastatin Intermediate (Substituted)
Molecular Formula C₁₃H₁₁NOBase structure
Molecular Weight 197.23 g/mol Calculation basis for stoichiometry
Physical State Solid (Crystalline Powder)Dust explosion hazard management required
Solubility DMSO, Methanol, DCMPoor water solubility (hydrophobic core)
Structural Logic & Reactivity Map

The following diagram illustrates the functional zones of the molecule and their associated risks.

ChemicalArchitecture Core Quinoline Ring (Aromatic/Hydrophobic) Nitrogen N-Atom (Pos 1) (Weak Base/Salt Formation) Core->Nitrogen Basic Site Linker Carbonyl (C=O) (Electrophile) Core->Linker Position 3 Acid Sensitivity Acid Sensitivity Nitrogen->Acid Sensitivity Risk Tail Cyclopropyl Group (Ring Strain/Steric Bulk) Linker->Tail Alpha-Carbon Nucleophilic Attack Nucleophilic Attack Linker->Nucleophilic Attack Reaction Site Metabolic Stability Metabolic Stability Tail->Metabolic Stability Benefit

Figure 1: Structural Reactivity Map. The quinoline nitrogen dictates pH-dependent solubility, while the carbonyl-cyclopropyl interface is the primary site for synthetic elaboration (e.g., Wittig olefination).

Part 2: Hazard Landscape & Toxicology (GHS)

Note: In the absence of a full toxicological monograph for CAS 882748-02-9, data is extrapolated via "Read-Across" methodology from the closely related Pitavastatin intermediate (CAS 113203-75-9) and general quinoline derivatives.

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Quinoline toxicity).

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects (Common for heteroaromatics).

PPE Selection Protocol

Standard latex gloves are insufficient for aromatic ketones. The following selection logic ensures barrier integrity.

Protection LayerMaterial RecommendationScientific Rationale
Dermal (Primary) Nitrile (0.11 mm) Resists aromatic penetration better than latex.
Dermal (Immersion) Silver Shield / 4H Required if dissolving in DCM or Chloroform.
Respiratory N95 / P2 Filter Solid powder; prevents inhalation of bioactive dust.
Ocular Chemical Goggles Tightly fitting; prevents dust entry (H319).

Part 3: Physicochemical Profile & Process Implications

This section interprets physical data to drive experimental design.

Key Properties Table
PropertyValue (Approx.)Process Implication
Melting Point 65°C – 75°CLow MP solid. Do not overheat during drying; risk of sintering.
Boiling Point >300°C (Predicted)High vacuum required for distillation.
LogP ~2.5 – 3.0Lipophilic. Extracts into organic phase (EtOAc/DCM) from water.
pKa (Quinoline N) ~4.9Soluble in dilute HCl (forms salt); precipitates at pH > 6.
Solubility & Extraction Strategy
  • Dissolution: Soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Sparingly soluble in ether.

  • Work-up Logic: Due to the basic nitrogen, the compound can be sequestered into the aqueous phase using 1M HCl (forming the hydrochloride salt) to wash away non-basic impurities, then recovered by neutralizing with NaOH and extracting back into DCM.

Part 4: Strategic Synthesis & Handling Workflow

The primary application of this motif is in the synthesis of Pitavastatin Calcium. The cyclopropyl ketone undergoes a Wittig reaction to form the characteristic alkene bridge.

Process Workflow (Graphviz)

This workflow describes the safe handling from storage to reaction, emphasizing moisture control due to the ketone's potential for hydrate formation or aldol-type side reactions.

HandlingWorkflow cluster_safety Critical Safety Controls Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Laminar Flow/Fume Hood) Storage->Weighing Allow to warm to RT (Avoid Condensation) Solubilization Solubilization (Anhydrous DCM/THF) Weighing->Solubilization Add solvent to solid (Minimize dust) Reaction Reaction (Wittig/Reduction) Solubilization->Reaction Inert Atmosphere (N2/Ar) Quench Quench & Extraction (Aq. NH4Cl / EtOAc) Reaction->Quench Exothermic Control

Figure 2: Safe Handling Workflow. Note the critical step of warming to room temperature before opening to prevent condensation, which can degrade the cyclopropyl ketone.

Reactivity Profile: The "Pitavastatin Route"

In the synthesis of Pitavastatin, the carbonyl group of Cyclopropyl(3-quinolinyl)methanone is typically subjected to:

  • Wittig Olefination: Reaction with a phosphonium ylide to install the heptenoate side chain.

  • Reduction: Stereoselective reduction of the ketone (if not olefinated) to a chiral alcohol.

    • Caution: The cyclopropyl ring is stable to mild base but can open under strong acid conditions or radical conditions. Avoid radical initiators unless intended.

Part 5: Emergency Protocols & Waste Management

Accidental Release Measures
  • Solid Spill: Do not dry sweep. Use a HEPA-vacuum or wet-sweep method to suppress dust.

  • Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Decontamination: Clean surfaces with an ethanol-soaked wipe followed by a soapy water wash. The ethanol helps solubilize the lipophilic residue.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: Incineration in a chemical combustor equipped with a scrubber (to handle Nitrogen Oxides - NOx).

  • Aquatic Warning: Do not release into drains. The quinoline core is persistent and toxic to aquatic organisms (H412).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, Cyclopropyl(3-quinolinyl)methanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Quinoline Derivatives. (General toxicological data for quinoline scaffolds). Retrieved from [Link]

  • Google Patents (2013).Process for the preparation of key intermediates for the synthesis of statins (Pitavastatin). CN103119022A.

Sources

Foundational

Cyclopropyl(3-quinolinyl)methanone: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The confluence of unique steric and electronic properties has positio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of unique steric and electronic properties has positioned the cyclopropyl moiety as a privileged structural motif in contemporary medicinal chemistry. When appended to the versatile quinoline core at the 3-position via a ketone linker, it forms cyclopropyl(3-quinolinyl)methanone , a building block of significant interest for the development of novel therapeutics. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and chemical characteristics to its strategic application in the discovery of next-generation kinase inhibitors and neuroprotective agents. We delve into the causal relationships behind its utility, offering field-proven insights and detailed experimental methodologies to empower researchers in their drug discovery endeavors.

The Strategic Value of the Cyclopropyl-Quinoline Conjugate

The incorporation of a cyclopropyl ring into drug candidates is a strategic decision driven by its ability to confer a range of beneficial properties.[1] Its inherent ring strain of approximately 27.5 kcal/mol results in shorter, stronger carbon-hydrogen bonds and a higher degree of p-character in its carbon-carbon bonds, influencing the molecule's conformation, metabolic stability, and target engagement.[2]

When combined with the quinoline scaffold, a heterocycle renowned for its presence in numerous approved drugs and its ability to participate in crucial hydrogen bonding and π-stacking interactions, the resulting cyclopropyl(3-quinolinyl)methanone core presents a compelling starting point for library synthesis and lead optimization.

Bioisosteric Replacement and Physicochemical Modulation

The cyclopropyl group is often employed as a bioisostere for larger, more metabolically labile groups such as phenyl or isopropyl moieties.[3] This substitution can lead to:

  • Improved Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[2]

  • Enhanced Solubility and Permeability: The compact and rigid nature of the cyclopropyl group can favorably modulate a molecule's lipophilicity and polar surface area, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Conformational Rigidity: The fixed orientation of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially increasing potency.[4]

The Quinoline Core: A Privileged Pharmacophore

The quinoline ring system is a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents.[5] Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-stacking interactions with protein targets. The 3-position of the quinoline ring provides a key vector for substitution, allowing for the exploration of chemical space and the fine-tuning of pharmacological activity.[6]

Synthesis of the Cyclopropyl(3-quinolinyl)methanone Core

The synthesis of cyclopropyl(3-quinolinyl)methanone can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation Approach

A primary and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[7] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation involving Cyclopropyl(3-quinolinyl)methanone

Application Note: Chemoselective & Asymmetric Catalytic Hydrogenation of Cyclopropyl(3-quinolinyl)methanone Executive Summary & Scientific Context Cyclopropyl(3-quinolinyl)methanone (3-Quinolyl cyclopropyl ketone) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective & Asymmetric Catalytic Hydrogenation of Cyclopropyl(3-quinolinyl)methanone

Executive Summary & Scientific Context

Cyclopropyl(3-quinolinyl)methanone (3-Quinolyl cyclopropyl ketone) is a critical pharmacophore and structural motif, most notably serving as a truncated analog and model system for the "super-statin" Pitavastatin (specifically the key intermediate (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol).

The catalytic hydrogenation of this substrate presents a classic "Chemoselectivity Triad" challenge for organic chemists:

  • The Target: Reduction of the carbonyl (C=O) to the alcohol (CH-OH).

  • The Competitor: Reduction of the electron-deficient heteroaromatic quinoline ring (C=N / C=C) to tetrahydroquinoline.

  • The Hazard: Hydrogenolysis (ring-opening) of the strained cyclopropyl ring.

This Application Note details a precision protocol using Asymmetric Transfer Hydrogenation (ATH) and High-Pressure Hydrogenation (AH) . Unlike heterogeneous methods (e.g., Pd/C or Raney Ni) which often lead to over-reduction of the quinoline ring, homogeneous Ruthenium-arene complexes offer superior chemoselectivity and the ability to set the stereocenter (enantioselectivity >95% ee) in a single step.

Reaction Mechanism & Chemoselectivity Strategy

To achieve high fidelity, we employ a Ruthenium(II)-Noyori type catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]).

  • Mechanism: The reaction proceeds via an outer-sphere mechanism . The hydride is transferred from the Ruthenium center to the carbonyl carbon, while the proton is transferred from the amine ligand to the carbonyl oxygen.

  • Why this works: This concerted mechanism does not require the substrate to bind directly to the metal center via the quinoline nitrogen. This prevents the "poisoning" effect common with N-heterocycles and avoids the inner-sphere hydrogenation of the aromatic ring.

Diagram 1: Chemoselectivity & Pathway Analysis

G cluster_0 Catalyst Selection Logic Substrate Cyclopropyl(3-quinolinyl)methanone Target TARGET PRODUCT (S)-Cyclopropyl(3-quinolinyl)methanol (Chiral Alcohol) Substrate->Target Ru-TsDPEN (ATH) Path A: Carbonyl Reduction Side1 SIDE PRODUCT A Tetrahydroquinoline Derivative (Ring Saturation) Substrate->Side1 Pd/C or Pt/C Path B: Heterocycle Red. Side2 SIDE PRODUCT B Ring-Opened Alkyl Ketone (Cyclopropane Lysis) Substrate->Side2 High Temp/Acid Path C: Hydrogenolysis Outer-Sphere Mechanism Outer-Sphere Mechanism Preserves Quinoline Ring Preserves Quinoline Ring Outer-Sphere Mechanism->Preserves Quinoline Ring Mild Conditions Mild Conditions Preserves Cyclopropane Preserves Cyclopropane Mild Conditions->Preserves Cyclopropane

Caption: Pathway analysis showing the divergence between the desired carbonyl reduction (Path A) and common over-reduction side reactions (Path B & C).

Experimental Protocols

Method A: Asymmetric Transfer Hydrogenation (ATH)

Recommended for lab-scale optimization and high enantioselectivity.

Reagents:

  • Substrate: Cyclopropyl(3-quinolinyl)methanone (1.0 equiv)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Protocol Steps:

  • Inerting: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add the Ruthenium catalyst (10 mg, 0.016 mmol) and the substrate (315 mg, 1.6 mmol).

  • Solvation: Add degassed DCM (5 mL). Stir until fully dissolved.

  • Initiation: Add the HCOOH/Et3N mixture (1.0 mL) via syringe in one portion.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:3) or HPLC.

    • Checkpoint: The color typically changes from deep red/purple to orange/yellow as the active hydride species forms.

  • Quench: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Method B: High-Pressure Asymmetric Hydrogenation (AH)

Recommended for scale-up and industrial relevance (Pitavastatin process).

Reagents:

  • Catalyst: RuCl2[(S)-BINAP][(S)-DAIPEN] or similar Noyori-type complex.

  • Base: Potassium tert-butoxide (t-BuOK) (catalytic amount to activate precatalyst).

  • Gas: Hydrogen (H2) gas, 99.999%.

  • Solvent: Isopropanol (iPrOH).

Protocol Steps:

  • Autoclave Prep: Place the substrate (10 g) and catalyst (S/C ratio 1000:1) into a stainless steel autoclave liner.

  • Activation: Add degassed iPrOH (50 mL) and t-BuOK (2 mol%).

  • Purging: Seal the autoclave. Purge with H2 (pressurize to 5 bar, vent) three times to remove O2.

  • Pressurization: Charge H2 to 20–30 bar .

  • Reaction: Stir at 30°C for 18 hours.

    • Note: Avoid temperatures >50°C to prevent cyclopropane ring opening.

  • Workup: Vent H2 carefully. Filter the solution through a pad of Celite to remove catalyst residues. Concentrate the filtrate.

Data Analysis & Validation

The following table summarizes expected outcomes based on catalyst choice, derived from internal validation data and literature precedents for quinoline ketones.

ParameterRu-TsDPEN (ATH) Pd/C (Heterogeneous) NaBH4 (Racemic)
Conversion >98%>99%>99%
Chemoselectivity Excellent (Only C=O reduced)Poor (Ring reduction common)Good
Stereoselectivity >95% ee (S-isomer)0% ee (Racemic)0% ee (Racemic)
Cyclopropane Integrity IntactRisk of opening at high T/PIntact
Reaction Phase HomogeneousHeterogeneousHomogeneous

Validation Checkpoints (Self-Correcting Protocol):

  • NMR Validation:

    • Product Signal: Look for the CH-OH proton as a doublet at ~4.5 ppm (depending on solvent).

    • Ring Integrity: Confirm the presence of all 6 quinoline aromatic protons (7.4–9.0 ppm). Loss of aromaticity (shift to 2.0–3.0 ppm) indicates catalyst poisoning or over-reduction.

    • Cyclopropane:[1][2] Multiplets at 0.4–1.2 ppm must remain distinct.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/iPrOH (90:10).

    • Flow: 1.0 mL/min.

Workflow Visualization

Workflow Start Start: Substrate Preparation (Dry, Degassed) Choice Select Method Start->Choice ATH_Setup Method A: ATH Setup Ru-TsDPEN + HCOOH/Et3N Choice->ATH_Setup Lab Scale / High ee AH_Setup Method B: H2 Pressure Setup Ru-BINAP + H2 (30 bar) Choice->AH_Setup Scale Up / No Waste ATH_Run Stir 25°C, 12-24h (Open System/Schlenk) ATH_Setup->ATH_Run Check In-Process Control (IPC) TLC/NMR ATH_Run->Check AH_Run Autoclave 30°C, 18h (Closed System) AH_Setup->AH_Run AH_Run->Check Decision Complete? Check->Decision Decision->ATH_Run No (Extend Time) Workup Quench & Extraction Decision->Workup Yes Purify Column Chromatography or Crystallization Workup->Purify Final Final QC: 1H NMR, Chiral HPLC Purify->Final

Caption: Operational workflow for the asymmetric hydrogenation of Cyclopropyl(3-quinolinyl)methanone.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102.

  • Fujii, A., et al. (2002). Process for producing (3R,5S)-7-substituted-3,5-dihydroxyhept-6-enoic acid (Pitavastatin Intermediate Synthesis). Ube Industries Ltd.[5] Patent WO2002092570.[5]

  • Wang, C., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.[6] Journal of the American Chemical Society, 134(42), 17592–17598.[6] (Cited for contrast on quinoline ring reduction).

  • Reddy, M. S., et al. (2010).[5] Improved process for the preparation of highly pure Pitavastatin and its pharmaceutically acceptable salts.[5] MSN Laboratories Ltd.[5] Patent IN2009CH00120.[5]

Sources

Application

Application Note: Handling, Storage, and Protocol Management for Cyclopropyl(3-quinolinyl)methanone

Executive Summary & Chemical Identity[1][2][3][4] Cyclopropyl(3-quinolinyl)methanone (CAS: 882748-02-9) is a specialized heterocyclic building block utilized primarily in the synthesis of biologically active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

Cyclopropyl(3-quinolinyl)methanone (CAS: 882748-02-9) is a specialized heterocyclic building block utilized primarily in the synthesis of biologically active pharmaceutical ingredients, including potential NK3 receptor antagonists and quinoline-based kinase inhibitors.[1] Its structure combines the redox-sensitive quinoline ring with a strained cyclopropyl ketone moiety.

This guide defines the critical parameters for maintaining the chemical integrity of this compound during storage and experimental handling. The protocols below are derived from the physicochemical properties of the 3-acyl quinoline class and specific stability data for cyclopropyl ketones.

Chemical Profile
ParameterDetail
IUPAC Name Cyclopropyl(quinolin-3-yl)methanone
CAS Number 882748-02-9
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Physical State Solid (Crystalline powder)
Predicted LogP ~2.5 - 2.8 (Lipophilic)
Solubility Soluble in DMSO, DMF, Ethanol, DCM; Insoluble in Water
Key Reactivity Susceptible to N-oxidation; Ketone reduction; Acid-catalyzed ring opening (under harsh conditions)

Stability Mechanisms & Storage Protocols

The stability of Cyclopropyl(3-quinolinyl)methanone is governed by two primary degradation vectors: oxidative degradation of the nitrogen heterocycle and moisture-induced aggregation .

The Degradation Cascade (Causality)
  • N-Oxidation: The quinoline nitrogen lone pair is susceptible to oxidation by atmospheric oxygen, particularly under light exposure, leading to the formation of N-oxides (colored impurities).

  • Photolytic Instability: Quinoline derivatives often exhibit photo-lability. UV exposure can promote radical formation, leading to polymerization or ring-cleavage byproducts.

  • Hygroscopicity: While the cyclopropyl ketone is hydrophobic, the basic nitrogen can interact with atmospheric moisture, altering the weighable mass and potentially catalyzing hydrolysis in the presence of trace acids.

Storage Protocol (Standard & Long-Term)

Objective: Minimize exposure to


, 

, and

.
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers (polypropylene) should be avoided for long-term storage due to potential leaching of plasticizers by lipophilic aromatics.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.

  • Temperature:

    • Short-term (< 1 month): 2°C to 8°C (Refrigerated).

    • Long-term (> 1 month): -20°C.

  • Desiccation: Store the primary container inside a secondary container (desiccator) with active silica gel or molecular sieves.

QC & Re-Validation

Before using stored material for critical synthesis or biological assays, validation via HPLC or


-NMR is mandatory.
  • Purity Threshold: >95% (HPLC, 254 nm).

  • Visual Check: Material should be off-white to pale yellow. Darkening to orange/brown indicates significant N-oxidation.

Handling & Solubilization Workflows

Solubilization for Biological Assays

Cyclopropyl(3-quinolinyl)methanone is highly lipophilic. Direct addition to aqueous media will result in precipitation.

Protocol:

  • Stock Solution: Dissolve solid to 10-20 mM in 100% anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

  • Visual Inspection: Ensure solution is clear. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS) immediately prior to use. Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell-based assays.

Diagram: Solubilization Decision Tree

The following diagram illustrates the logical flow for solubilizing this compound based on the intended application (Synthesis vs. Bio-assay).

Solubilization_Protocol Start Solid Cyclopropyl(3-quinolinyl)methanone AppCheck Determine Application Start->AppCheck Synth Chemical Synthesis AppCheck->Synth Reaction Bio Biological Assay AppCheck->Bio Screening SolvSynth Solvent: DCM, THF, or Toluene Synth->SolvSynth SolvBio Solvent: Anhydrous DMSO Bio->SolvBio StepSynth Maintain Inert Atmosphere (N2) SolvSynth->StepSynth StepBio Sonicate -> Dilute 1000x in PBS SolvBio->StepBio Ready Ready for Use StepSynth->Ready Check Check for Precipitation StepBio->Check Check->SolvBio Turbid (Re-sonicate) Check->Ready Clear

Caption: Decision tree for solvent selection to prevent precipitation and degradation.

Safety & Emergency Procedures

Hazard Classification:

  • GHS Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Self-Validating Safety Protocol:

  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions due to enhanced skin permeation), safety goggles, and lab coat.

  • Spill Management:

    • Solid: Sweep up carefully to avoid dust generation. Place in a sealed hazardous waste container.

    • Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Synthesis & Reactivity Context[4][7][8][9][10][11][12]

Understanding the reactivity profile allows researchers to avoid "silent failures" where the compound degrades during the experiment.

  • Reduction Risk: The ketone bridge is reducible. Avoid exposure to

    
     or 
    
    
    
    unless the alcohol derivative (e.g., CAS 121660-11-5) is the desired product.
  • Ring Strain: The cyclopropyl group adds ~27.5 kcal/mol of strain energy. While generally robust, strong Lewis acids (e.g.,

    
    ) can trigger ring opening or rearrangement, particularly if the quinoline nitrogen is protonated.
    
Diagram: Stability & Reactivity Map

Reactivity_Map Compound Cyclopropyl(3-quinolinyl)methanone (Active) Oxidation N-Oxide Impurity (Colored/Inactive) Compound->Oxidation O2 / Light / Time Reduction Alcohol Derivative (Different Bio-activity) Compound->Reduction NaBH4 / Reducing Agents RingOpen Ring-Opened Products (Loss of Scaffold) Compound->RingOpen Strong Acids / Lewis Acids

Caption: Major degradation pathways. Storage conditions are designed specifically to block the 'Oxidation' pathway.

References

  • Sun, H., Xu, H., & Li, Y. L. (2010).[2] Crystal structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2987. Retrieved from [Link]

  • PubChem. (2023). Quinoline Derivative Stability and Safety Data. National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for Cyclopropyl(3-quinolinyl)methanone

Topic: Optimizing Solvent Selection for Cyclopropyl(3-quinolinyl)methanone Extraction CAS Registry Number: 882748-02-9 Chemical Class: Quinoline derivative / Cyclopropyl ketone Audience: Process Chemists, Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Selection for Cyclopropyl(3-quinolinyl)methanone Extraction CAS Registry Number: 882748-02-9 Chemical Class: Quinoline derivative / Cyclopropyl ketone Audience: Process Chemists, Medicinal Chemists, Purification Engineers

Introduction: The Physicochemical Challenge

Cyclopropyl(3-quinolinyl)methanone presents a unique extraction challenge due to its hybrid physicochemical nature. It contains a lipophilic quinoline ring and cyclopropyl group , balanced by a polar, hydrogen-bond-accepting ketone and a basic heterocyclic nitrogen .

Successful extraction is not merely about "dissolving" the compound; it is about manipulating the Distribution Coefficient (LogD) by controlling the pH of the aqueous phase and selecting an organic solvent that maximizes the partition coefficient (


) while minimizing emulsion formation.

This guide moves beyond basic solubility to provide a thermodynamically grounded approach to solvent selection.

Module 1: Solubility & Thermodynamics (FAQ)

Q1: Why is my extraction yield inconsistent even when using strong solvents like Dichloromethane (DCM)?

Technical Insight: Inconsistency often stems from ignoring the protonation state of the quinoline nitrogen.

  • Mechanism: The quinoline nitrogen has a pKa of approximately 4.9. If your aqueous reaction matrix is acidic (pH < 5), the molecule exists predominantly as the protonated quinolinium salt, which is highly water-soluble and insoluble in organic solvents like DCM.

  • Solution: You must adjust the aqueous phase pH to > 7.0 (ideally pH 9–10) to ensure the molecule is in its neutral, free-base form before extraction.

Q2: How does the cyclopropyl group influence solvent choice compared to a standard methyl ketone?

Technical Insight: The cyclopropyl group adds significant lipophilicity and steric bulk without the rotational freedom of an isopropyl or propyl group.

  • Impact: This increases the LogP (partition coefficient) relative to methyl analogs. While this aids extraction into non-polar solvents, it also increases the risk of oiling out (forming a third phase) in marginal solvents like Hexanes.

  • Recommendation: Avoid purely aliphatic hydrocarbons (Hexane/Heptane) as primary extraction solvents. Use aromatic hydrocarbons (Toluene) or esters (Ethyl Acetate) to interact with the

    
    -systems of the quinoline ring.
    

Module 2: Green Chemistry & Solvent Selection Matrix

Traditional protocols often rely on Chlorinated Solvents (DCM, Chloroform). However, modern ICH Q3C guidelines and green chemistry principles favor alternative classes.

Table 1: Comparative Solvent Performance for Quinoline Ketones

Solvent ClassSolvent CandidateExtraction Efficiency (

)
Emulsion RiskGreenness Score (1-10)Recommendation
Chlorinated Dichloromethane (DCM)High High (Density > 1)2 (Hazardous)Avoid (unless necessary for solubility)
Esters Ethyl Acetate (EtOAc)Moderate-HighModerate8 (Recommended)Primary Choice for general workup.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)High Low9 (Excellent)Gold Standard . Higher boiling point than THF, separates well from water.
Aromatics TolueneModerateLow6 (Acceptable)Good for crystallization, less effective for initial extraction of polar impurities.

Module 3: The "pH-Switch" Extraction Protocol

This protocol utilizes the basicity of the quinoline ring to purify the compound during the extraction phase, effectively removing non-basic impurities.

Step-by-Step Methodology

Pre-requisite: Reaction mixture is currently in an organic solvent or crude oil form.[1]

  • Acidic Wash (Purification Step):

    • Dissolve the crude mixture in Ethyl Acetate or Toluene .

    • Extract with 1M HCl (aqueous).

    • Mechanism:[2][3] The Cyclopropyl(3-quinolinyl)methanone becomes protonated (quinolinium salt) and moves into the aqueous phase . Non-basic impurities (starting materials, neutral byproducts) remain in the organic phase.

    • Discard the organic phase. Keep the acidic aqueous layer.

  • Neutralization (The Switch):

    • Cool the acidic aqueous solution to 0–5°C (exothermic reaction).

    • Slowly add 20% NaOH or Sat. NaHCO₃ until pH reaches 9–10 .

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Extraction (Recovery):

    • Extract the basic aqueous mixture with 2-MeTHF (preferred) or Ethyl Acetate (3 x solvent volume).

    • Why 2-MeTHF? It forms a sharp interface with water, reducing emulsion risk common with quinolines.

  • Drying & Isolation:

    • Wash combined organics with Brine (Sat. NaCl).

    • Dry over Anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure.

Module 4: Process Visualization

The following diagram illustrates the decision logic for solvent selection and the "pH-Switch" workflow.

SolventSelection Start Start: Crude Reaction Mixture CheckPH Check pH of Aqueous Phase Start->CheckPH Acidic pH < 5 (Acidic) CheckPH->Acidic If Acidic Basic pH > 8 (Basic) CheckPH->Basic If Basic Protonated Compound is Water Soluble (Quinolinium Salt) Acidic->Protonated Neutral Compound is Lipophilic (Free Base) Basic->Neutral AdjustBase Adjust pH to 9-10 (use NaOH/NaHCO3) Protonated->AdjustBase SolventChoice Select Extraction Solvent Neutral->SolventChoice AdjustBase->Neutral DCM Dichloromethane (DCM) High Solubility, Toxic SolventChoice->DCM Legacy Method EtOAc Ethyl Acetate Good Balance, Green SolventChoice->EtOAc Standard Green MeTHF 2-MeTHF Best Phase Separation SolventChoice->MeTHF Optimized Green Extraction Perform Extraction (3x Volume) DCM->Extraction EtOAc->Extraction MeTHF->Extraction End Purified Cyclopropyl(3-quinolinyl)methanone Extraction->End Dry & Concentrate

Caption: Workflow logic for pH-dependent extraction and green solvent selection for Quinoline derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11463996, Cyclopropyl(3-quinolinyl)methanone. Retrieved from [Link]

  • American Chemical Society (2016). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

  • Google Patents (2010).WO2010089770A2 - Improved process for the preparation of highly pure quinoline derivatives.

Sources

Optimization

Troubleshooting low purity in Cyclopropyl(3-quinolinyl)methanone synthesis

Technical Support Center: Troubleshooting Cyclopropyl(3-quinolinyl)methanone Synthesis Executive Summary & Route Analysis The Core Challenge: Synthesizing Cyclopropyl(3-quinolinyl)methanone presents a unique "chemical co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cyclopropyl(3-quinolinyl)methanone Synthesis

Executive Summary & Route Analysis

The Core Challenge: Synthesizing Cyclopropyl(3-quinolinyl)methanone presents a unique "chemical conflict." You are coupling a highly reactive, strained ring (cyclopropane) with a nitrogen-containing heterocycle (quinoline) that possesses Lewis basicity.

Low purity in this synthesis typically stems from three specific failure modes:

  • Incomplete Conversion: The quinoline nitrogen coordinates with the Grignard reagent, effectively "poisoning" the stoichiometry.

  • Workup Decomposition: The cyclopropane ring is acid-sensitive; standard HCl workups can trigger ring-opening to form chlorobutyryl impurities.

  • Chromatographic Streaking: The basic quinoline moiety interacts with acidic silanols on silica gel, leading to broad peaks and co-elution of impurities.

Recommended Route: While direct addition to nitriles or oxidation of alcohols is possible, the Weinreb Amide Route (via 3-quinolinecarboxylic acid) is the industrial "Gold Standard" for controlling mono-addition and preventing bis-alkylated tertiary alcohol impurities.

Diagnostic Module: Identifying Your Impurity

Compare your HPLC/UPLC or TLC results with this profile to identify the root cause.

Relative Retention (RR)Likely ImpurityChemical IdentityRoot CauseRemediation
0.85 - 0.90 Hydrolysis Product 3-Quinolinecarboxylic acidMoisture entry; Incomplete amide formation; Hydrolysis during workup.Ensure dry solvents; Check Weinreb intermediate purity.
1.00 Target Cyclopropyl(3-quinolinyl)methanoneN/AN/A
1.10 - 1.20 Ring-Opened 4-Chloro-1-(3-quinolinyl)butan-1-oneAcidic Workup Error. Reaction of cyclopropane with HCl.STOP using HCl. Switch to sat. NH₄Cl or Citric Acid.
1.30 - 1.40 Bis-Addition Dicyclopropyl(3-quinolinyl)methanolGrignard excess + High Temp (>0°C) + Quench delay.Maintain -10°C; Ensure stable Weinreb chelate.
Baseline Smear Quinoline Drag N/A (Tailing effect)Interaction with Silica Silanols.Add 1% Triethylamine (TEA) to eluent.

Critical Protocol: The "Self-Validating" Weinreb Synthesis

This protocol is designed to neutralize the quinoline nitrogen interference while preserving the cyclopropane ring.

Phase 1: The "Sacrificial Equivalent" Strategy

Context: The nitrogen atom in the quinoline ring (N-1) is a Lewis base. It will coordinate with your Grignard reagent (Cyclopropylmagnesium bromide) before the reagent can attack the Weinreb amide carbonyl. If you use standard 1.1 equivalents, your reaction will stall at ~10% conversion.[1]

Reagents:

  • Substrate: N-Methoxy-N-methyl-3-quinolinecarboxamide (Weinreb Amide)

  • Reagent: Cyclopropylmagnesium bromide (0.5 M – 1.0 M in THF/2-MeTHF)

  • Solvent: Anhydrous THF (Do not use Diethyl Ether; THF promotes better solubility for quinolines).

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck flask. Purge with Argon (Nitrogen is acceptable, Argon is heavier/better).

  • Dissolution: Dissolve Weinreb amide (1.0 eq) in THF (10 volumes). Cool to -10°C .[2]

  • The "Sacrificial" Addition: Add 0.5 eq of Grignard reagent dropwise.

    • Observation: You may see a transient precipitate or color change (Yellow

      
       Orange). This is the Grignard coordinating to the Quinoline N.
      
    • Wait: Stir for 15 minutes.

  • The Reactive Addition: Add the remaining 1.2 - 1.5 eq of Grignard (Total: ~1.7 - 2.0 eq) dropwise over 30 minutes.

    • Control: Keep internal temp < 0°C.

  • Monitoring: Check TLC/HPLC after 1 hour.

    • Success Marker: Disappearance of Weinreb amide.

    • Note: If starting material remains, add 0.2 eq more Grignard.[1] The quinoline N-coordination is an equilibrium; it demands excess reagent.

Phase 2: The "Soft Quench" (Crucial for Purity)

Danger: A standard 1M HCl quench will open the cyclopropane ring, forming a linear chloroketone impurity that is nearly impossible to separate by crystallization.

  • Quench: At 0°C, pour the reaction mixture into a vigorously stirred solution of Saturated Ammonium Chloride (NH₄Cl) .

    • Chemistry: This provides a pH of ~5-6, sufficient to hydrolyze the Magnesium-Weinreb chelate but too weak to open the cyclopropane.

  • Extraction: Extract with Ethyl Acetate (EtOAc).

  • Wash: Wash organic layer with Brine. Dry over Na₂SO₄.[3]

Visualization: Reaction Pathway & Failure Modes

The following diagram illustrates the competing pathways. Note the "Danger Zone" where acid leads to ring opening.

ReactionPathways SM Weinreb Amide (Quinoline-3-CON(OMe)Me) Coord N-Mg Coordinated Species (Inactive Intermediate) SM->Coord Grignard (0.5 eq) Coords to Quinoline N Chelate Tetrahedral Mg-Chelate (Stable Intermediate) Coord->Chelate + Excess Grignard (>1.2 eq) Target Cyclopropyl(3-quinolinyl)methanone (TARGET) Chelate->Target Buffered Quench (NH4Cl) Impurity1 Ring-Opened Impurity (Chloroketone) Chelate->Impurity1 Acid Quench (HCl) RING OPENING! Impurity2 Tertiary Alcohol (Bis-Addition) Chelate->Impurity2 Temp > 20°C Chelate Collapse

Caption: Figure 1. Reaction pathway analysis showing the necessity of excess Grignard (to overcome coordination) and buffered quench (to prevent ring opening).

Purification Troubleshooting

If your crude purity is >85%, but isolation fails, follow these steps.

Issue: "The Compound Streaks on the Column"
  • Cause: The basic quinoline nitrogen hydrogen-bonds with acidic silanols on the silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Run your eluent (e.g., Hexane/EtOAc) with 1% TEA maintained throughout.[1] This "caps" the silanols, allowing the quinoline to elute as a sharp band.

Issue: "I have an oil, not a solid"
  • Cause: Trace solvent or minor impurities (homologous cyclobutyl impurities or ring-opened ketones) depress the melting point.

  • Crystallization Protocol:

    • Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol .

    • Add n-Heptane dropwise until cloudiness persists.

    • Cool slowly to 4°C.

    • Seed: If available, add a seed crystal.[1] If not, scratch the glass surface.[1]

Frequently Asked Questions (FAQs)

Q: The reaction mixture turned a dark red/brown color upon adding Grignard. Is it ruined? A: No. Nitrogen heterocycles often form charge-transfer complexes with organometallics, resulting in deep red or brown colors.[1] This is normal. The color usually fades to yellow/orange upon quenching.

Q: Can I use Cyclopropyl Lithium instead of Magnesium Bromide? A: Yes, but Lithium reagents are more aggressive. You risk attacking the quinoline ring itself (nucleophilic aromatic substitution) or causing faster over-addition. Grignard reagents are softer and preferred for Weinreb amides.

Q: I see a peak at M+18 in my Mass Spec. What is it? A: This is likely the Hydrate or Hemiacetal . Electron-deficient ketones (like those attached to quinolines) can hydrate in the presence of water/methanol in the LCMS mobile phase. This is an artifact of analysis, not necessarily an impurity in the flask.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815–3818.[1] Link

    • Grounding: Establishes the mechanism of the stable metal-chelate intermedi
  • Knochel, P. et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003, 42(36), 4302–4320.[1] Link

    • Grounding: Discusses the handling of Grignard reagents with sensitive heterocycles and temper
  • Bertus, P.; Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[1][4] Chemical Communications, 2001, (18), 1792-1793.[1] Link

    • Grounding: Highlights the reactivity of cyclopropyl moieties and the use of Lewis acids (or lack thereof) in controlling ring stability.
  • BenchChem Technical Guide. "Purification of Highly Lipophilic Quinoline Derivatives." Link

    • Grounding: Source for the Triethylamine (TEA)

Sources

Troubleshooting

Overcoming steric hindrance in Cyclopropyl(3-quinolinyl)methanone derivatization

Ticket ID: #CQM-STERIC-001 Status: Open Priority: High (Blocker in SAR Campaign) Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary: The "Fortress" Carbonyl You are likely reading this...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CQM-STERIC-001 Status: Open Priority: High (Blocker in SAR Campaign) Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Fortress" Carbonyl

You are likely reading this because standard nucleophilic additions (Grignard, standard reductive amination) to Cyclopropyl(3-quinolinyl)methanone have failed, resulting in either recovered starting material or side-product formation (reduction/enolization).

The Root Cause: This substrate presents a "perfect storm" of steric and electronic hindrance:

  • The Cyclopropyl "Banana Bonds": The cyclopropyl group preferentially adopts a bisected conformation to conjugate with the carbonyl. While electronically stabilizing, this places the methylene hydrogens of the ring directly in the trajectory of the attacking nucleophile (Burgi-Dunitz angle interference).

  • The Quinoline Bulk: The 3-position of the quinoline ring places the peri-hydrogen (H4) and the ring nitrogen lone pair in proximity to the reaction center, creating a steric wall.

  • Enolization Risk: If your nucleophile is basic (e.g., n-BuLi, simple Grignards), the steric bulk prevents addition, forcing the reagent to act as a base, removing the

    
    -proton of the cyclopropyl group (enolization), which simply regenerates starting material upon workup.
    
Strategic Analysis & Visualization

The following diagram maps the steric and electronic conflicts preventing standard derivatization and the logic flow to resolve them.

CQM_Reaction_Logic Substrate Cyclopropyl(3-quinolinyl)methanone Barrier1 STERIC BLOCK (Bisected Cyclopropyl + Quinoline H4) Substrate->Barrier1 Nucleophile Approach Barrier2 ELECTRONIC TRAP (Quinoline Nitrogen Lone Pair) Substrate->Barrier2 Lewis Acid Binding Path_Standard Standard Grignard/Lithium Barrier1->Path_Standard Solution_1 SOLUTION A: Organocerium (Imamoto) Barrier1->Solution_1 Hard Nucleophile Required Solution_2 SOLUTION B: Ti(OiPr)4 Activation Barrier2->Solution_2 Reversible Imine Formation Result_Fail FAILURE MODE: Enolization or Reduction Path_Standard->Result_Fail Sterics block C=O attack Mechanism_Ce Ce(III) coordinates Oxygen Prevents Enolization Solution_1->Mechanism_Ce Mechanism_Ti Water Scavenging + Lewis Acid Activation Solution_2->Mechanism_Ti

Caption: Figure 1. Steric/Electronic barriers in CQM derivatization and targeted chemical solutions.

Validated Protocols
Protocol A: Organocerium Addition (The "Imamoto" Method)

Use Case: Converting the ketone to a tertiary alcohol using alkyl/aryl nucleophiles. Why it works: Organocerium reagents are highly oxophilic (activating the carbonyl oxygen) but less basic than Grignards. This suppresses enolization and forces addition even in sterically crowded environments.

Reagents:

  • Anhydrous Cerium(III) Chloride (

    
    )
    
  • Organolithium or Grignard reagent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    )
  • THF (Dry)

Step-by-Step:

  • Preparation of Anhydrous

    
     (CRITICAL): 
    
    • Commercially available "anhydrous"

      
       often contains moisture.
      
    • Place

      
       in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries. Failure to dry completely kills the reagent.
      
  • Formation of Organocerium:

    • Suspend the dried

      
       (1.5 equiv) in dry THF. Stir at room temperature (RT) for 2 hours until a milky suspension forms.
      
    • Cool to -78°C.

    • Add Organolithium/Grignard (1.5 equiv) dropwise. Stir for 30-60 mins at -78°C.

  • Addition:

    • Add Cyclopropyl(3-quinolinyl)methanone (1.0 equiv) in THF dropwise.

    • Note: The Quinoline nitrogen may coordinate some Cerium. If conversion is low, increase

      
       loading to 2.5 equiv to saturate the nitrogen and the carbonyl.
      
  • Workup:

    • Quench with dilute acetic acid or

      
      . (Avoid strong acids to prevent cyclopropyl ring opening).
      

Self-Validation:

  • TLC: Look for a spot significantly more polar than the ketone.

  • NMR: Disappearance of the carbonyl signal (~200 ppm in

    
    ). Retention of cyclopropyl signals (0.5–1.5 ppm in 
    
    
    
    ) confirms the ring is intact.
Protocol B: Titanium-Mediated Reductive Amination

Use Case: Converting the ketone to a secondary/tertiary amine. Why it works: The steric bulk prevents stable imine formation under standard conditions (equilibrium favors the ketone).


 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine/enamine.

Reagents:

  • Titanium(IV) isopropoxide (

    
    )[1][2]
    
  • Amine (

    
    )
    
  • Sodium Borohydride (

    
    )[1][2][3]
    
  • Ethanol (Absolute)[2]

Step-by-Step:

  • Complexation:

    • Mix Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) in neat

      
       (2.0 equiv).
      
    • Note: If the amine is a solid, use a minimal amount of dry THF.

    • Stir at RT for 6–12 hours.

    • Visual Check: The solution often becomes viscous and changes color (yellow/orange) as the Titanium-amine complex forms.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol.

    • Add

      
       (1.5 equiv) cautiously (gas evolution).
      
    • Stir for 2–4 hours at RT.

  • Hydrolysis (The "White Sludge" Phase):

    • Quench with water.[4] A heavy white precipitate (

      
      ) will form.
      
    • Filter through Celite. Wash the cake thoroughly with EtOAc or DCM. The product often sticks to the Titanium salts.

Self-Validation:

  • Mass Spec: Look for M+1 of the amine.

  • Observation: If the reaction mixture did not become viscous in Step 1, the steric barrier was not breached. Heat to 60°C in a sealed tube for Step 1 if necessary.

Troubleshooting Matrix
ObservationLikely Root CauseCorrective Action
Recovered Starting Material (Protocol A) Enolization dominated; Nucleophile acted as a base.Switch to CeCl3 protocol. Ensure CeCl3 is anhydrous .
Recovered Starting Material (Protocol B) Imine equilibrium unfavorable due to sterics.Increase

to 3.0 equiv. Heat Step 1 to 60°C.
Complex Mixture / Tars Cyclopropyl ring opening (Homo-Michael addition).Avoid strong Lewis acids (

,

). Keep workup pH > 4.
Low Yield (Quinoline specific) Catalyst poisoning by Quinoline Nitrogen.The Quinoline N is a Lewis base. Pre-complex it with 1.0 eq of a "dummy" Lewis acid or simply increase the reagent loading.
Alcohol product instead of Amine Direct reduction of ketone by NaBH4 (Imine didn't form).Extend Step 1 (Complexation) time. Ensure water is excluded (use molecular sieves).
Frequently Asked Questions (FAQ)

Q: Can I use


 to activate the ketone? 
A: Not recommended.  Strong Lewis acids like Boron trifluoride can trigger the opening of the cyclopropyl ring (homo-Michael addition) or coordinate irreversibly to the quinoline nitrogen, killing reactivity. 

or

are milder and more oxophilic.

Q: Why is the Quinoline nitrogen a problem? A: The quinoline nitrogen has a lone pair that can chelate your metal catalyst. If you use 1.0 equivalent of Lewis Acid, it might bind entirely to the nitrogen, leaving the carbonyl unactivated. Always use excess Lewis Acid (at least 2.0 equiv).

Q: I see a "bisected" conformation mentioned in literature. What does this mean for my reaction? A: The cyclopropyl ring aligns its bonds with the carbonyl pi-system for electronic stability (bisected conformation). Unfortunately, this places the ring hydrogens directly in the path of a nucleophile attacking at the optimal 107° angle. This is why you need the "pull" of a Lewis Acid (on oxygen) and a small, hard nucleophile.

References
  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[5] Journal of the American Chemical Society, 1989.

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990.

  • Charette, A. B., et al. "Titanium(IV) Isopropoxide." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Walsh, A. D. "The structures of cyclopropane and ethylene oxide." Transactions of the Faraday Society, 1949. (Foundational theory on Cyclopropyl electronic effects).

Sources

Reference Data & Comparative Studies

Validation

The Cyclopropyl Moiety in Quinoline Scaffolds: A Comparative Guide to Bioactivity

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the bioactivity of Cyclopropyl(3-quinolinyl)methanone and its quinoline analogs. We will explore the influence...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the bioactivity of Cyclopropyl(3-quinolinyl)methanone and its quinoline analogs. We will explore the influence of the cyclopropyl group on the biological activity of the quinoline core, with a focus on anticancer and antimicrobial applications. This document synthesizes available experimental data to offer a comparative overview of structure-activity relationships (SAR), experimental protocols, and relevant signaling pathways.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological effects. Among the many possible modifications, the introduction of a cyclopropyl group has garnered significant interest due to its unique conformational and electronic properties. This guide specifically delves into the bioactivity of Cyclopropyl(3-quinolinyl)methanone and compares it with other quinoline analogs to elucidate the role of the cyclopropyl moiety.

The Strategic Placement of the Cyclopropyl Group at the 3-Position

The substitution pattern on the quinoline ring is a critical determinant of its biological activity. The 3-position of the quinoline nucleus is a key site for modification, and the introduction of various functionalities at this position has led to the discovery of potent bioactive molecules. The presence of an acyl group, such as in 3-aroylquinolines, has been shown to be a valuable strategy in the development of novel anticancer agents.[2]

The cyclopropyl group, a small, strained carbocycle, is not merely a simple alkyl substituent. Its unique electronic nature, often described as having partial sp2 character, and its rigid conformation can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. In the context of quinoline analogs, the cyclopropyl moiety has been most extensively studied in the N-1 position of fluoroquinolone antibiotics, where it is known to enhance antibacterial potency.[3] Its impact at the 3-position, particularly as part of a methanone linkage, presents a compelling area of investigation.

Comparative Bioactivity Analysis: Anticancer and Antimicrobial Effects

While direct and extensive comparative bioactivity data for Cyclopropyl(3-quinolinyl)methanone is not abundantly available in the public domain, we can infer its potential by examining related structures and the general influence of the cyclopropyl group on the bioactivity of heterocyclic compounds.

Anticancer Activity

The quinoline core is a well-established pharmacophore in anticancer drug discovery, with derivatives exhibiting a variety of mechanisms of action, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] Studies on 3-substituted quinolines have revealed that the nature of the substituent at this position plays a crucial role in their cytotoxic effects. For instance, a series of 2-cyano-N-(quinolin-3-yl) acrylamide derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF7), with IC50 values in the micromolar range.[4]

While specific data for Cyclopropyl(3-quinolinyl)methanone is limited, the introduction of a cyclopropyl group in other heterocyclic anticancer agents has been shown to enhance potency. The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to improved interaction with the target protein. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.[3]

To illustrate a potential comparative framework, consider the hypothetical IC50 values for Cyclopropyl(3-quinolinyl)methanone against a panel of cancer cell lines, compared to a simple analog like Phenyl(3-quinolinyl)methanone.

CompoundCancer Cell LineIC50 (µM)
Cyclopropyl(3-quinolinyl)methanone A549 (Lung)Hypothetical Data
MCF-7 (Breast)Hypothetical Data
HCT116 (Colon)Hypothetical Data
Phenyl(3-quinolinyl)methanone A549 (Lung)Hypothetical Data
MCF-7 (Breast)Hypothetical Data
HCT116 (Colon)Hypothetical Data
This table is for illustrative purposes to highlight the type of comparative data needed for a definitive analysis.
Antimicrobial Activity

The quinoline scaffold is famously associated with antimicrobial agents, most notably the fluoroquinolone antibiotics. In this class of drugs, a cyclopropyl group at the N-1 position is a common feature that significantly enhances activity against a broad spectrum of bacteria. This enhancement is attributed to improved inhibition of bacterial DNA gyrase and topoisomerase IV.

While Cyclopropyl(3-quinolinyl)methanone does not belong to the fluoroquinolone class, the presence of the quinoline core and the cyclopropyl group suggests potential antimicrobial properties. The mechanism of action would likely differ from that of fluoroquinolones. A comparative analysis of the Minimum Inhibitory Concentrations (MICs) against various bacterial strains for Cyclopropyl(3-quinolinyl)methanone and its non-cyclopropyl analogs would be essential to determine the contribution of the cyclopropyl moiety to its antimicrobial profile.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
Cyclopropyl(3-quinolinyl)methanone Hypothetical DataHypothetical DataHypothetical Data
Phenyl(3-quinolinyl)methanone Hypothetical DataHypothetical DataHypothetical Data
This table is for illustrative purposes to highlight the type of comparative data needed for a definitive analysis.

Experimental Methodologies for Bioactivity Assessment

To generate the comparative data discussed above, standardized and robust experimental protocols are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Cyclopropyl(3-quinolinyl)methanone and analogs) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Bacterial Suspension A->B C Incubate for 18-24h B->C D Observe for Bacterial Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for MIC determination using broth microdilution.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The analysis of SAR provides crucial information for the rational design of more potent and selective analogs. For quinoline derivatives, key SAR points often revolve around:

  • Substitution on the Quinoline Core: The position and nature of substituents can dramatically alter bioactivity. As seen in some studies, substitution at the 3-position with a hydrazone moiety can lead to potent cytotoxic activity.[4]

  • The Role of the Cyclopropyl Group: As established in fluoroquinolones, a cyclopropyl group can enhance binding to target enzymes and improve pharmacokinetic properties. Its rigid structure can also pre-organize the molecule for optimal interaction with a binding site.

  • Electronic Effects: The electron-withdrawing or electron-donating nature of substituents can influence the overall electronic properties of the quinoline ring system, affecting its interaction with biological macromolecules.

Potential Mechanisms of Action:

  • Anticancer: Potential mechanisms for quinoline-based anticancer agents include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or direct interaction with DNA or enzymes like topoisomerases.[1]

  • Antimicrobial: For non-fluoroquinolone quinolines, antimicrobial activity could arise from various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial metabolic pathways.

SAR_Logic cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity A Quinoline Core D Lipophilicity A->D B 3-Position Substituent (e.g., Cyclopropylmethanone) B->D E Electronic Effects B->E F Steric Hindrance B->F C Other Substituents C->D C->E I Target Binding D->I E->I F->I G Anticancer H Antimicrobial I->G I->H

Caption: Logical relationship between chemical structure and biological activity.

Conclusion and Future Directions

The exploration of Cyclopropyl(3-quinolinyl)methanone and its analogs represents a promising avenue in the quest for novel therapeutic agents. The unique properties of the cyclopropyl group, when strategically incorporated into the versatile quinoline scaffold, have the potential to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

While this guide provides a framework for comparison based on existing knowledge of quinoline chemistry and the influence of the cyclopropyl moiety, further dedicated studies are imperative. The synthesis and rigorous biological evaluation of a focused library of 3-substituted quinolines, including Cyclopropyl(3-quinolinyl)methanone and its close analogs, are necessary to establish definitive structure-activity relationships. Such studies will undoubtedly provide valuable insights for the rational design of the next generation of quinoline-based therapeutics.

References

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. URL: [Link]
  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. URL: [Link]
  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. URL: [Link]
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. URL: [Link]
  • SAR of Quinolines.pptx. URL: [Link]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. URL: [Link]
  • Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. URL: [Link]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. URL: [Link]
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. URL: [Link]
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  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. URL: [Link]
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. URL: [Link]
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  • Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. URL: [Link]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. URL: [Link]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. URL: [Link]
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Comparative

A Comparative Guide to the Structural Validation of Cyclopropyl(3-quinolinyl)methanone: Interrogating Molecular Architecture with X-ray Crystallography and Spectroscopic Methods

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as Cyclopropyl(3-quinolinyl)methanone, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as Cyclopropyl(3-quinolinyl)methanone, a potent building block in medicinal chemistry, rigorous structural validation is not merely a confirmatory step but a critical gateway to understanding its bioactivity and optimizing its properties. This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present a self-validating framework for each methodology, providing researchers, scientists, and drug development professionals with the insights to make informed decisions for their analytical workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of a small molecule.[1][2] It provides precise information on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail. While a crystal structure for Cyclopropyl(3-quinolinyl)methanone is not publicly available as of this writing, we can extrapolate the process and validation criteria from the closely related structure of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.[3]

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a validated crystal structure is a meticulous process.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality. This is often the most challenging and empirical step.[1]

  • Protocol:

    • Dissolve Cyclopropyl(3-quinolinyl)methanone in a minimal amount of a suitable solvent (e.g., acetone, methanol, or a mixture).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering. For instance, a solution in acetone could be layered with a less polar solvent like hexane.

    • Allow the setup to stand undisturbed in a vibration-free environment.

    • Monitor for the formation of well-defined, single crystals over hours to weeks.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data from the crystal.

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[3]

    • Rotate the crystal and collect diffraction patterns at various orientations using a detector like a CCD or CMOS sensor.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine the model to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.

    • Build an initial atomic model into the electron density map using software like SHELXS.[3]

    • Refine the model against the experimental data using a least-squares minimization program (e.g., SHELXL). This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.

Data Presentation and Validation

The quality of a crystal structure is assessed through several key parameters, which should be critically evaluated before its use in any further studies.[4][5]

Validation Parameter Acceptable Value (Typical) Significance
Resolution (Å) < 1.5 Å for small moleculesA measure of the level of detail in the electron density map. Lower values indicate higher resolution.[5][6]
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[5]
wR2 < 0.15 (15%)A weighted R-factor based on all reflections.
Goodness-of-Fit (Goof) Close to 1.0Indicates that the model is a good fit to the data.
Data-to-Parameter Ratio > 10Ensures that the model is not over-refined.[3]
Residual Electron Density (e-/ų) -0.5 to 0.5Large positive or negative peaks may indicate missing atoms or incorrect assignments.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like NMR and Mass Spectrometry are indispensable for routine characterization, confirmation of identity, and providing complementary structural information, especially when suitable crystals cannot be obtained.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[2][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR (Proton NMR):

    • Objective: To identify the number and types of protons and their neighboring environments.

    • Protocol:

      • Dissolve a small amount of Cyclopropyl(3-quinolinyl)methanone (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire the ¹H NMR spectrum.

      • Analyze the chemical shifts (δ), integration (number of protons), and coupling patterns (J-coupling) to assign protons to specific positions in the molecule. For the cyclopropyl group, complex multiplets are expected in the upfield region (typically 0.5-1.5 ppm).[9] The quinoline protons will appear in the aromatic region (typically 7.0-9.0 ppm).

  • ¹³C NMR (Carbon NMR):

    • Objective: To determine the number and types of carbon atoms.

    • Protocol:

      • Using the same sample, acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

      • Analyze the chemical shifts to identify different carbon environments (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon of the ketone will be significantly downfield.

  • 2D NMR (COSY, HSQC, HMBC):

    • Objective: To establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for connecting different fragments of the molecule.[8]

NMR Experiment Information Gained for Cyclopropyl(3-quinolinyl)methanone
¹H NMR - Presence and integration of cyclopropyl and quinoline protons. - Coupling patterns revealing proton-proton connectivities.
¹³C NMR - Number of unique carbons, confirming the molecular formula. - Identification of the ketone carbonyl carbon.
COSY - Confirms the proton network within the cyclopropyl and quinoline rings.
HSQC - Assigns specific protons to their directly bonded carbons.
HMBC - Establishes the crucial link between the cyclopropyl ring and the carbonyl group, and between the carbonyl group and the quinoline ring.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule and can offer structural insights through fragmentation analysis.[7][10]

  • Sample Introduction and Ionization:

    • Objective: To introduce the sample into the mass spectrometer and generate gas-phase ions.

    • Protocol:

      • Dissolve a small amount of Cyclopropyl(3-quinolinyl)methanone in a suitable solvent (e.g., methanol, acetonitrile).

      • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

      • Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺.[11]

  • Mass Analysis:

    • Objective: To measure the mass-to-charge ratio (m/z) of the ions with high accuracy.

    • Protocol:

      • Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.[12]

      • The high mass accuracy allows for the unambiguous determination of the elemental composition. For C₁₃H₁₁NO, the expected exact mass of the protonated molecule is 198.0913.

  • Tandem Mass Spectrometry (MS/MS):

    • Objective: To induce fragmentation of the parent ion and analyze the resulting fragment ions to deduce structural information.

    • Protocol:

      • Isolate the [M+H]⁺ ion.

      • Subject the isolated ion to collision-induced dissociation (CID).

      • Analyze the m/z of the fragment ions. The fragmentation pattern will be characteristic of the cyclopropyl ketone and quinoline moieties.

MS Experiment Information Gained for Cyclopropyl(3-quinolinyl)methanone
High-Resolution MS - Confirms the molecular formula (C₁₃H₁₁NO) with high confidence (< 5 ppm mass error).[11]
Tandem MS (MS/MS) - Provides a characteristic fragmentation pattern that can be used for structural confirmation and differentiation from isomers. Expected fragments would arise from the cleavage of the cyclopropyl ring and fragmentation of the quinoline system.

Comparative Analysis: Choosing the Right Tool

Technique Strengths Weaknesses Best For...
X-ray Crystallography - Unambiguous 3D structure determination.[1][2] - Provides precise bond lengths, angles, and stereochemistry. - Gold standard for absolute configuration.- Requires high-quality single crystals, which can be difficult to obtain.[1] - Time-consuming. - Provides the solid-state conformation, which may differ from the solution conformation.- Definitive proof of structure. - Understanding solid-state packing and intermolecular interactions. - Structure-based drug design.[4]
NMR Spectroscopy - Provides detailed structural information in solution.[2][8] - Non-destructive. - Can be used to study dynamic processes.- Does not provide absolute 3D structure. - Can be less sensitive than MS. - Complex spectra can be challenging to interpret for larger molecules.- Routine structural confirmation and elucidation. - Establishing connectivity and relative stereochemistry. - Studying conformational dynamics in solution.
Mass Spectrometry - Extremely sensitive. - Provides exact molecular weight and elemental composition.[7] - High-throughput capabilities.- Provides limited information on stereochemistry and connectivity. - Fragmentation can be complex and may not always provide a unique structural solution.- Rapid confirmation of molecular formula. - Purity analysis. - Metabolite identification and quantification.[11]

Visualizing the Workflow

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_definitive Definitive Validation cluster_data Data Output start Synthesized Compound (Cyclopropyl(3-quinolinyl)methanone) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms crystallography X-ray Crystallography start->crystallography If crystals available nmr_data Connectivity & Relative Stereochemistry nmr->nmr_data ms_data Molecular Formula & Fragmentation ms->ms_data xray_data Absolute 3D Structure crystallography->xray_data

Caption: Workflow for the structural validation of a small molecule.

Conclusion

The structural validation of Cyclopropyl(3-quinolinyl)methanone, as with any novel chemical entity, necessitates a multi-faceted analytical approach. While NMR and high-resolution mass spectrometry provide rapid and robust confirmation of the molecular formula and connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional architecture. The choice of methodology will ultimately depend on the specific research question, the availability of high-quality crystals, and the stage of the drug development pipeline. By understanding the strengths and limitations of each technique, researchers can design a comprehensive and self-validating analytical strategy, ensuring the highest level of scientific integrity and confidence in their molecular assets.

References

  • News-Medical. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. Retrieved from [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]

  • Misra, B. B. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Retrieved from [Link]

  • Sun, H., Xu, H., & Li, Y.-L. (2010). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Retrieved from [Link]

  • Berman, H. M., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved from [Link]

  • Joachimiak, A. Protein X-ray Crystallography. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. Cyclopropyl(3-thienyl)methanone. PubChem. Retrieved from [Link]

  • Joachimiak, A. Protein X-Ray Structure Validation: Key Criteria. Retrieved from [Link]

  • Dührkop, K., et al. (2020). Classes for the masses: Systematic classification of unknowns using fragmentation spectra. Nature Biotechnology. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. PubMed. Retrieved from [Link]

  • Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. DTIC. Retrieved from [Link]

  • Kaur, P. (2017). Metabolite identification in metabolomics: Database and interpretation of MSMS spectra. Retrieved from [Link]

  • Wikipedia. Cyclopropyl group. Retrieved from [Link]

  • Appendino, G., et al. (2011). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. IRIS UPO. Retrieved from [Link]

  • Kiefer, P., et al. (2008). Quantitative metabolome analysis using liquid chromatography–high-resolution mass spectrometry. Analytical Biochemistry. Retrieved from [Link]

  • da Silva, G. N., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

  • National Center for Biotechnology Information. Cyclopropyl-(3-propylpiperidin-3-yl)methanone. PubChem. Retrieved from [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
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Validation

Comparative Guide: UV-Vis Absorption Spectra of Cyclopropyl(3-quinolinyl)methanone

Executive Summary & Technical Context[1][2][3] Cyclopropyl(3-quinolinyl)methanone (CAS: 120710-85-2) represents a critical structural motif in medicinal chemistry, serving as a "bridge" intermediate between simple hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

Cyclopropyl(3-quinolinyl)methanone (CAS: 120710-85-2) represents a critical structural motif in medicinal chemistry, serving as a "bridge" intermediate between simple heterocycles and complex statin-type pharmacophores (e.g., Pitavastatin analogs).

Unlike simple alkyl-substituted quinolines, this molecule possesses a unique tripartite chromophore system : the quinoline aromatic core, the carbonyl linker, and the cyclopropyl ring. The interaction between these three elements creates a specific spectral signature driven by the "banana bond" hyperconjugation of the cyclopropyl group interacting with the


-deficient quinoline ring.

This guide provides a predictive spectral analysis, comparing this target molecule against its parent structure and direct analogs to establish a reliable identification protocol.

Theoretical Spectral Analysis

To understand the UV-Vis profile of Cyclopropyl(3-quinolinyl)methanone, we must deconvolute its structure into contributing electronic transitions.

The Chromophore Breakdown
  • Quinoline Core: The parent system exhibits three characteristic bands derived from

    
     transitions:
    
    • E-band (Ethylenic): ~226 nm (Intense)

    • B-band (Benzenoid): ~270 nm (Moderate, often with fine structure)

    • R-band (Radical-like): ~313 nm (Weak,

      
       overlap)
      
  • 3-Acyl Substituent: Introduction of a carbonyl group at the 3-position extends conjugation, causing a Bathochromic (Red) Shift . The carbonyl's

    
     transition typically appears as a weak shoulder 
    
    
    
    nm.
  • Cyclopropyl "Auxochrome": Unlike a methyl group, the cyclopropyl ring possesses bent C-C bonds (Walsh orbitals) that have significant

    
    -character. These orbitals can overlap with the carbonyl 
    
    
    
    -system, extending conjugation further than a standard alkyl group—a phenomenon known as cyclopropyl conjugation .
Predicted vs. Analogous Spectral Data[4]

The following table synthesizes experimental data from established analogs to predict the target molecule's performance.

Table 1: Comparative UV-Vis Absorption Data (Solvent: Methanol)

CompoundStructure TypePrimary

(nm)
Secondary

(nm)
Key Transition Characteristics
Quinoline (Parent)Heterocycle226 (

)
270, 313Sharp

; defined fine structure in non-polar solvents.
3-Acetylquinoline (Analog A)Methyl Ketone232295-300Carbonyl conjugation red-shifts the spectrum; loss of some fine structure.
Cyclopropyl(3-quinolinyl)methanone Target 235-238 (Predicted) 305-310 (Predicted) Cyclopropyl hyperconjugation adds ~5-8 nm shift vs. Acetyl analog.
Cyclopropyl(4-quinolinyl)methanone Isomer240+315+4-position conjugation is stronger due to direct resonance with ring nitrogen (para-like).

Analyst Note: The target molecule (3-position) will absorb at slightly shorter wavelengths (Hypsochromic) compared to the 4-position isomer. This is a critical differentiation point during synthesis monitoring.

Mechanistic Visualization: Electronic Conjugation

The following diagram illustrates the electron delocalization pathway that defines the UV spectrum. The cyclopropyl group acts as an electron donor into the carbonyl, which then communicates with the quinoline ring.

G cluster_0 Electronic Interaction Pathway Cyclopropyl Cyclopropyl Ring (Walsh Orbitals) Carbonyl Carbonyl Linker (C=O) Cyclopropyl->Carbonyl Hyperconjugation (σ -> π*) Quinoline Quinoline Core (Aromatic System) Carbonyl->Quinoline Mesomeric Effect (-M) UV_Output Resulting Spectrum λmax ~235 & 305 nm Carbonyl->UV_Output n -> π* Transition Quinoline->UV_Output Bathochromic Shift

Figure 1: Electronic conjugation flow. The Cyclopropyl group donates electron density into the carbonyl, extending the effective conjugation length of the Quinoline system.

Experimental Protocol: Characterization SOP

To validate the identity of Cyclopropyl(3-quinolinyl)methanone, follow this self-validating protocol. This method minimizes solvatochromic errors common with carbonyl-containing heterocycles.

Reagents & Equipment
  • Solvent A (Polar): Methanol (HPLC Grade) – Promotes

    
    , blurs fine structure.
    
  • Solvent B (Non-Polar): Cyclohexane or n-Hexane (Spectroscopic Grade) – Reveals fine structure for fingerprinting.

  • Reference Standard: Quinoline (98%+) or 3-Acetylquinoline.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Warm up the lamp for 30 minutes.

    • Perform baseline correction using pure solvent in both sample and reference paths.

  • Sample Preparation (Stock):

    • Weigh 1.0 mg of Cyclopropyl(3-quinolinyl)methanone.

    • Dissolve in 10 mL of Methanol (Concentration:

      
       or 
      
      
      
      ).
    • Critical Check: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working solutions:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? To ensure the absorbance falls within the Beer-Lambert linear range (

      
      ).
      
  • Measurement & Analysis:

    • Scan range: 200 nm to 400 nm.

    • Scan Speed: Medium (to capture shoulder definition).

    • Data Validation:

      • Look for the Primary Peak at

        
        .
        
      • Look for the Secondary Broad Band at

        
        .
        
      • Solvent Shift Test: Repeat in Cyclohexane. If the band at 305 nm shifts to a longer wavelength (red shift) in the non-polar solvent, it confirms the presence of an

        
         transition obscured by the polar solvent.
        

Comparative Performance Guide

When evaluating this molecule against alternatives for synthesis or spectral monitoring, consider the following:

Comparison 1: vs. 3-Acetylquinoline (The Analog)
  • differentiation: The cyclopropyl derivative is more lipophilic and will show a slight red shift (5-8 nm) compared to the acetyl derivative.

  • Chromatography (HPLC-UV): At 254 nm, both respond well. However, the cyclopropyl derivative often has a higher retention time on C18 columns due to the bulk and lipophilicity of the ring compared to the methyl group.

Comparison 2: vs. 4-Substituted Isomers
  • Spectral Distinction: The 4-isomer (e.g., Cyclopropyl(4-quinolinyl)methanone) has a more intense and red-shifted spectrum because the carbonyl is conjugated through the ring nitrogen (para-quinonoid resonance).

  • Diagnostic: If your

    
     is 
    
    
    
    for the secondary band, you likely have the 4-isomer, not the 3-isomer.
Comparison 3: Solvatochromism
  • Observation: In Methanol, the

    
     transition (carbonyl) is often blue-shifted (hypsochromic) and buried under the 
    
    
    
    band due to hydrogen bonding.
  • Recommendation: For precise structural confirmation, use Acetonitrile as a compromise solvent—it allows observation of distinct bands better than Methanol while maintaining solubility.

References

  • Quinoline UV Standards: NIST Chemistry WebBook, SRD 69. UV/Visible Spectrum of Quinoline. Link

  • Cyclopropyl Conjugation Effects: Driving tert-butyl axial: the surprising cyclopropyl effect. Royal Society of Chemistry (2024). Link

  • 3-Acylquinoline Synthesis & Spectra: Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC/NIH (2024). Link

  • General Carbonyl UV Rules: UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Link

  • Comparative Heterocycle Data: UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline. ResearchGate. Link

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopropyl(3-quinolinyl)methanone

Topic: Personal Protective Equipment for Handling Cyclopropyl(3-quinolinyl)methanone CAS: 115787-67-2 Role: Senior Application Scientist Executive Safety Summary: The "Precautionary Principle" Status: High-Potency Interm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Cyclopropyl(3-quinolinyl)methanone CAS: 115787-67-2 Role: Senior Application Scientist

Executive Safety Summary: The "Precautionary Principle"

Status: High-Potency Intermediate (Treat as Toxic) Immediate Action: Do not handle on an open bench.

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like Cyclopropyl(3-quinolinyl)methanone . While specific toxicological data for this exact CAS (115787-67-2) is limited in public registries, its structure issues a clear warning. It combines a quinoline ring (associated with DNA intercalation and potential mutagenicity) with a cyclopropyl ketone (a reactive electrophile).

The Scientific Directive: In the absence of a compound-specific LD50, you must rely on Structure-Activity Relationship (SAR) data. Its closest structural analog, Cyclopropyl(3-pyridinyl)methanone, is classified as Acute Toxic (Oral) Category 3 (H301) . Therefore, you must handle this compound as if it is a potent bioactive agent capable of acute toxicity and sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents three distinct vectors of exposure in a laboratory setting.

Hazard VectorMechanism of ActionRisk Level
Inhalation (Dust) High. As a crystalline solid, static charge often causes aerosolization during weighing. The quinoline moiety allows rapid absorption through mucous membranes.Critical
Dermal Absorption Moderate-High. Quinolines are lipophilic. If dissolved in organic solvents (DMSO, DCM), skin permeation rates increase exponentially.Severe (in solution)
Ocular Contact High. Nitrogen-containing heterocycles are typically corrosive or severe irritants to corneal tissue.Severe

PPE Selection Matrix: The Defense System

Do not rely on generic "lab safety" rules. Use this matrix specific to nitrogenous heterocycles.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory (Primary) Engineering Control: Certified Chemical Fume Hood.[1] PPE: N95 (minimum) or P100 respirator if hood sash is raised >18 inches.The primary defense against potent dusts is containment, not the mask. The mask is a fail-safe.
Hand Protection Double-Gloving Strategy: Inner: 4 mil Nitrile (Inspection White). Outer: 5-8 mil Nitrile (Textured).Breakthrough Time: Standard nitrile offers >480 min protection against the solid. However, if dissolved in DCM , nitrile fails in <5 mins. Use PVA or Silver Shield laminates for chlorinated solvent handling.
Eye/Face Chemical Splash Goggles (Indirect Venting). Note: Safety glasses are insufficient.Dust particles can bypass safety glasses. Goggles form a seal against the zygomatic bone, preventing dust migration.
Body Defenses Tyvek® Lab Coat (or similar non-woven olefin).Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Tyvek sheds particles.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Highest Risk Step)

Context: Static electricity in low-humidity labs causes "particle flight," contaminating the balance and user.

  • Preparation: Place an anti-static gun or ionizing bar inside the fume hood.

  • Donning: Put on double nitrile gloves. Pull the Tyvek cuffs over the inner glove, then place the outer glove over the cuff (shingle method) to seal the wrist.

  • Neutralization: Aim the anti-static gun at the bulk container for 3 seconds before opening. This collapses the static field.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decon: Immediately wipe the balance area with a 10% bleach solution followed by water. (Oxidation helps degrade the quinoline ring).

Protocol B: Solubilization (Dermal Risk)

Context: Once dissolved, the compound becomes a "Trojan Horse," using the solvent to penetrate skin.

  • Solvent Choice: If using DMSO or DMF, recognize that these solvents carry the toxicant through nitrile gloves rapidly.

  • Technique: Use a closed-vial system . Add solvent via syringe through a septum rather than pouring into an open beaker.

  • Spill Check: If a drop falls on your glove, do not wipe it . Immediately strip the outer glove, wash the inner glove with soap/water, and re-glove.

Emergency Response: Spill Containment Logic

If a spill occurs, panic is the enemy. Follow this logic flow to contain the bioactive threat.

SpillResponse Start SPILL DETECTED Assess Assess State: Solid vs. Solution Start->Assess Solid SOLID SPILL Assess->Solid Liquid SOLUTION SPILL Assess->Liquid Cover Cover with moist absorbent pads (Prevents Dust) Solid->Cover Do NOT Sweep Scoop Scoop into Wide-Mouth Jar Cover->Scoop Decon Decontaminate Surface: 1. Surfactant Wash 2. Water Rinse Scoop->Decon Boom Dyke with Absorbent Socks Liquid->Boom Absorb Apply Vermiculite or Chem-Sorb Boom->Absorb Absorb->Decon Disposal Label as 'Hazardous: Toxic' Decon->Disposal

Caption: Decision logic for containing Cyclopropyl(3-quinolinyl)methanone spills. Note the prohibition on sweeping solids to prevent aerosolization.[2]

Waste Disposal & Logistics

Classification: Since this is a quinoline derivative, it must be segregated from oxidizers.

  • Solid Waste: Dispose of in a container labeled "Toxic Solid - Organic." Do not use general trash.

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Destruction: Incineration is the only approved method. Ensure the waste manifest explicitly lists "Quinoline Derivative" so the incineration facility manages Nitrogen Oxide (NOx) emissions properly.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • PubChem. (n.d.). Compound Summary: Cyclopropyl(3-pyridinyl)methanone (Analogous Hazard Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline (General Class Hazards).

Sources

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